molecular formula C21H17NO4 B6369967 2-(4-Cbz-Aminopheny)benzoic acid, 95% CAS No. 1261942-23-7

2-(4-Cbz-Aminopheny)benzoic acid, 95%

Cat. No. B6369967
CAS RN: 1261942-23-7
M. Wt: 347.4 g/mol
InChI Key: GUGDSYBDYASKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cbz-Aminopheny)benzoic acid, 95%, is an important chemical compound used in the synthesis of organic compounds and pharmaceuticals. It is a white crystalline solid, soluble in organic solvents, and has a melting point of 135-140 °C. 2-(4-Cbz-Aminopheny)benzoic acid, 95%, is a derivative of benzoic acid, and has been extensively studied for its properties, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-Cbz-Aminopheny)benzoic acid, 95%, is based on its reactivity with amines. The compound reacts with primary amines to form a tertiary amine, which can then react with other compounds. The reaction of 2-(4-Cbz-Aminopheny)benzoic acid, 95%, with an amine is known as the Michael reaction. The reaction is reversible, and the products can be isolated by crystallization.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)benzoic acid, 95%, has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-(4-Cbz-Aminopheny)benzoic acid, 95%, has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is highly soluble in organic solvents, making it easy to use in a variety of experiments. A limitation of 2-(4-Cbz-Aminopheny)benzoic acid, 95%, is that it is not very stable, and can degrade over time. In addition, it can react with other compounds, which can lead to the formation of unwanted by-products.

Future Directions

The future directions for 2-(4-Cbz-Aminopheny)benzoic acid, 95%, are numerous. One potential direction is the development of new synthetic methods for the production of the compound. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential applications in pharmaceuticals, agrochemicals, and other industries. Finally, further research could be conducted into the mechanism of action of the compound, in order to better understand its reactivity and its potential applications.

Synthesis Methods

The synthesis of 2-(4-Cbz-Aminopheny)benzoic acid, 95%, can be achieved through a variety of methods. The most common method is the reaction of 4-chlorobenzoyl chloride with a primary amine, such as aniline, in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the desired product is isolated by crystallization. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride with an alkyl amine in the presence of a base, and the reaction of 4-chlorobenzoyl chloride with an amine in the presence of a Lewis acid.

Scientific Research Applications

2-(4-Cbz-Aminopheny)benzoic acid, 95%, is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, proteins, and other biopolymers. In addition, it is used in the synthesis of organic catalysts, such as organocatalysts.

properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(24)19-9-5-4-8-18(19)16-10-12-17(13-11-16)22-21(25)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDSYBDYASKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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